2-Bromo-2'-chloropropiophenone is categorized under:
The synthesis of 2-Bromo-2'-chloropropiophenone typically involves a multi-step process:
The molecular structure of 2-Bromo-2'-chloropropiophenone features:
CC(Br)C(=O)c1cccc(Cl)c1InChI=1S/C9H8BrClO/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3This structure indicates that the compound has both electrophilic and nucleophilic sites, making it versatile for further chemical reactions.
2-Bromo-2'-chloropropiophenone is involved in several notable chemical reactions:
These reactions highlight its utility as an intermediate in organic synthesis .
The mechanism of action for 2-Bromo-2'-chloropropiophenone primarily involves its role as a reagent in synthetic pathways. It may exert biological effects through:
These properties are crucial for its handling and application in laboratory settings.
The applications of 2-Bromo-2'-chloropropiophenone are diverse:
The compound is systematically named under IUPAC rules as 2-bromo-1-(2-chlorophenyl)propan-1-one, reflecting the ketone functional group with a bromine atom at the α-carbon (propanone position 2) and a chlorine atom at the ortho position (position 2') of the phenyl ring. This naming precisely defines the atomic connectivity and substituent locations.
Common synonyms include:
Table 1: Synonymous Identifiers
| Type | Identifier |
|---|---|
| CAS No. | 75815-22-4 |
| MDL Number | MFCD12031558 |
| CBNumber | CB4902977 |
| Legacy Codes | Bupropion Bromo Chloro Propiophenone |
The molecular formula C₉H₈BrClO comprises nine carbon atoms, eight hydrogen atoms, one bromine atom, one chlorine atom, and one oxygen atom. The molecular weight is 247.52 g/mol, calculated as:
Key physicochemical constants include:
This compound lacks chiral centers due to the absence of tetrahedral stereogenic atoms. The α-carbon (bromo-substituted) is trigonal planar and sp²-hybridized when enolized, but its sp³ hybridization in the keto form does not generate stereoisomers because the adjacent carbonyl group permits rapid enolization, preventing stable chirality.
Positional isomerism arises from chlorine placement on the phenyl ring:
Table 2: Positional Isomer Properties
| Isomer | CAS No. | Density (g/cm³) | Boiling Point |
|---|---|---|---|
| 2'-Chloro | 75815-22-4 | 1.5233 (22°C) | 140–143°C (15 Torr) |
| 3'-Chloro | 34911-51-8 | 1.532 (22°C) | 148–148.5°C (9 Torr) |
| 4'-Chloro | 877-37-2 | Not reported | Not reported |
Isomers are distinguishable via spectroscopy:
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: